

synthesis and characterization of sodium 4-(pivaloyloxy)benzenesulfonate

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Compound of Interest

Compound Name:	Sodium 4-(pivaloyloxy)benzenesulfonate
Cat. No.:	B066988

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An In-depth Technical Guide to the Synthesis and Characterization of **Sodium 4-(pivaloyloxy)benzenesulfonate**

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of **sodium 4-(pivaloyloxy)benzenesulfonate** (SPBS). Intended for researchers, chemists, and professionals in drug development, this document outlines a robust and reproducible synthetic protocol starting from commercially available materials.

Furthermore, it details a multi-technique approach for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Thermogravimetric Analysis (TGA). The causality behind key experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

Sodium 4-(pivaloyloxy)benzenesulfonate is a versatile organic salt that finds utility as a key intermediate in organic synthesis. Its structure incorporates a pivaloyl protecting group on a phenolic hydroxyl, which can be cleaved under specific conditions, and a sodium sulfonate group, which imparts aqueous solubility. This unique combination of a bulky, lipophilic ester and a polar, hydrophilic sulfonate makes it an interesting building block. For instance, compounds

of this class are explored as precursors to active pharmaceutical ingredients and in the development of novel surfactants and leaving groups in catalytic reactions.

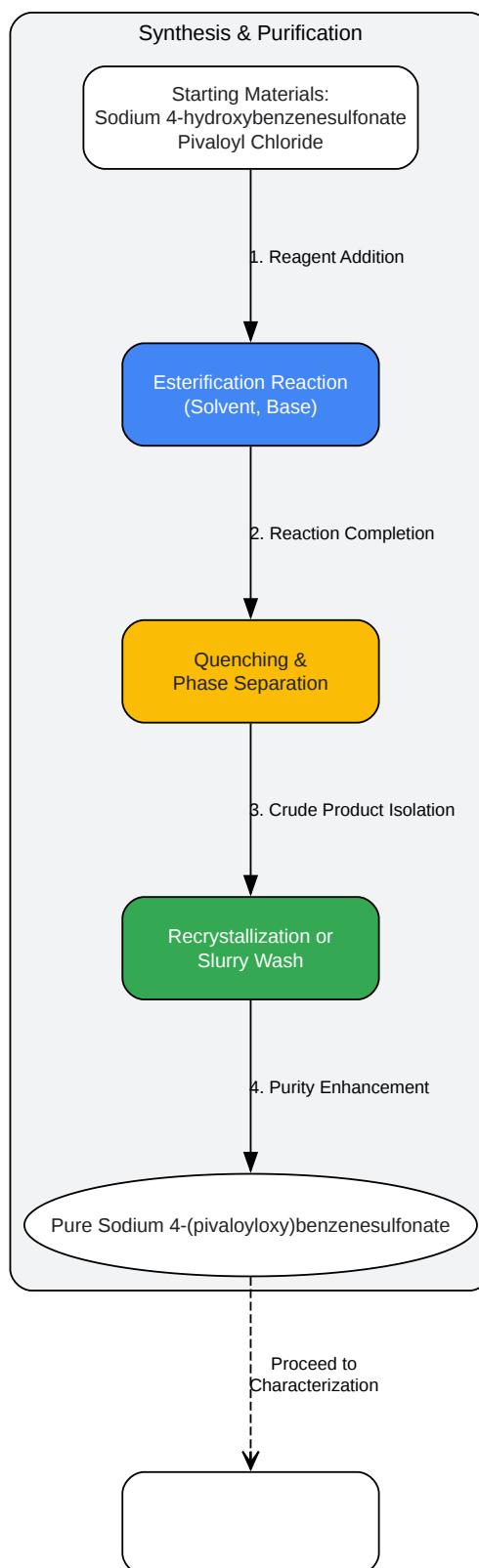
The primary synthetic challenge lies in the selective acylation of the hydroxyl group of 4-hydroxybenzenesulfonic acid sodium salt without promoting side reactions. The chosen synthetic strategy, detailed herein, is an esterification reaction between the sodium salt of 4-hydroxybenzenesulfonic acid and pivaloyl chloride. This method is favored due to the high reactivity of the acyl chloride, the commercial availability and stability of the starting materials, and the straightforward nature of the reaction, which typically proceeds with high yield.[\[1\]](#)

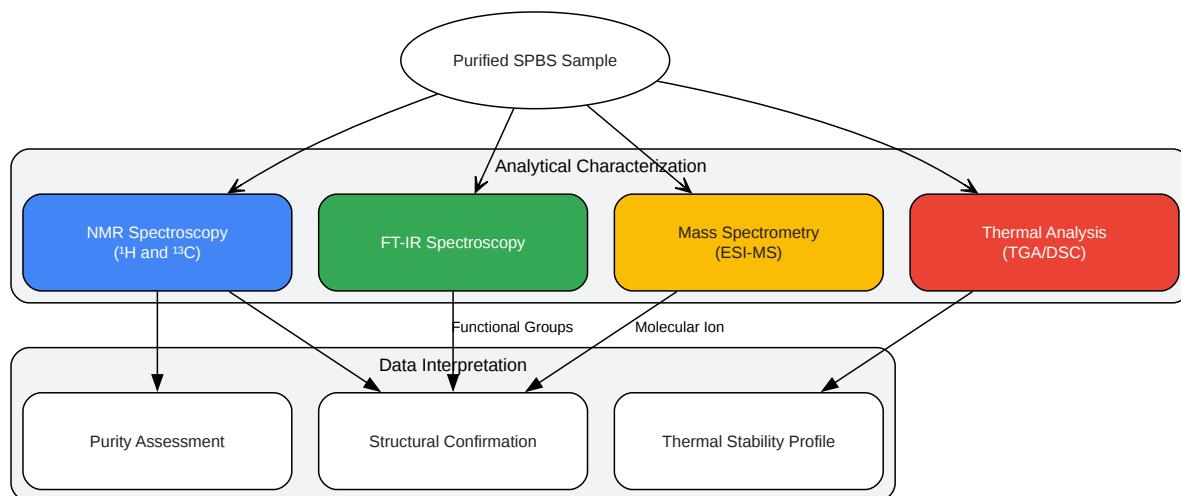
Synthesis of Sodium 4-(pivaloyloxy)benzenesulfonate

The synthesis is achieved through a direct esterification protocol. The hydroxyl group of the sodium 4-hydroxybenzenesulfonate starting material is deprotonated, and the resulting phenoxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

Synthetic Workflow Diagram

The overall process, from starting materials to the final, characterized product, is outlined in the following workflow.





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References

- 1. CN101870667A - Synthesis method of sodium nonanoyloxy benzene sulfonate - Google Patents [patents.google.com]
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